C5H12Cl3N
Mechlorethamine hydrochloride
CAS No.: 55-86-7
VCID: VC0000293
Molecular Formula: C5H11Cl2N.ClH
C5H12Cl3N
Molecular Weight: 192.5 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Description | Mechlorethamine hydrochloride is the hydrochloride salt form of mechlorethamine, a nitrogen mustard alkylating agent . It is an antineoplastic medication primarily used to treat various cancers . Mechlorethamine, also known as mustine, nitrogen mustard, or HN2, serves as the prototype for alkylating agents in anticancer chemotherapy . These agents disrupt DNA function, leading to cell death, and are used for palliative treatment . Mechlorethamine hydrochloride is indicated for conditions such as Hodgkin's disease (Stages III and IV), lymphosarcoma, chronic myelocytic or lymphocytic leukemia, polycythemia vera, mycosis fungoides, and bronchogenic carcinoma . It can be administered intravenously or topically . Topical formulations, like Valchlor, are used to treat cutaneous T-cell lymphoma . The drug functions by binding to DNA, crosslinking strands, and preventing cell duplication . Historically, mechlorethamine was derived from toxic gas warfare research and was once used as a war gas due to its vesicant and necrotizing irritant properties . While mechlorethamine is directly related to mechlorethamine hydrochloride, another similar compound is estramustine phosphate, an estrogen analogue derived from mechlorethamine and used to treat prostate cancer . Due to its properties as a blister agent, its use is restricted under the Chemical Weapons Convention . |
---|---|
CAS No. | 55-86-7 |
Product Name | Mechlorethamine hydrochloride |
Molecular Formula | C5H11Cl2N.ClH C5H12Cl3N |
Molecular Weight | 192.5 g/mol |
IUPAC Name | 2-chloro-N-(2-chloroethyl)-N-methylethanamine;hydrochloride |
Standard InChI | InChI=1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H |
Standard InChIKey | QZIQJVCYUQZDIR-UHFFFAOYSA-N |
SMILES | CN(CCCl)CCCl.Cl |
Canonical SMILES | CN(CCCl)CCCl.Cl |
Appearance | Solid powder |
Purity | > 98% |
Synonyms | Bis(2-chloroethyl)methylamine Caryolysine Chlorethazine Chlormethine Cloramin Embichin Hydrochloride N-Oxide, Mechlorethamine Hydrochloride, Mechlorethamine Mechlorethamine Mechlorethamine Hydrochloride Mechlorethamine Hydrochloride N Oxide Mechlorethamine Hydrochloride N-Oxide Mechlorethamine N Oxide Mechlorethamine N-Oxide Mechlorethamine Oxide Methylchlorethamine Mitomen Mustargen Mustine N-Oxide, Mechlorethamine Hydrochloride N-Oxide, Nitrogen Mustard Nitrogen Mustard Nitrogen Mustard N Oxide Nitrogen Mustard N-Oxide Nitrogranulogen Nitromin NSC 10107 NSC 762 NSC-10107 NSC-762 NSC10107 NSC762 |
Reference | 1: Vonderheid EC, Ekbote SK, Kerrigan K, Kalmanson JD, Van Scott EJ, Rook AH, Abrams JT. The prognostic significance of delayed hypersensitivity to dinitrochlorobenzene and mechlorethamine hydrochloride in cutaneous T cell lymphoma. J Invest Dermatol. 1998 Jun;110(6):946-50. PubMed PMID: 9620303. 2: Zhang Y, Trissel LA, Johansen JF, Kimball CL. Stability of mechlorethamine hydrochloride 0.01% ointment in aquaphor base. Int J Pharm Compd. 1998 Jan-Feb;2(1):89-91. PubMed PMID: 23989487. 3: Cummings J, MacLellan A, Langdon SJ, Smyth JF. The long term stability of mechlorethamine hydrochloride (nitrogen mustard) ointment measured by HPLC. J Pharm Pharmacol. 1993 Jan;45(1):6-9. PubMed PMID: 8094449. 4: Turczan J, Lau-Cam C. Proton magnetic resonance (PMR) spectroscopic determination of mechlorethamine hydrochloride for injection in commercial unit doses. Pharmazie. 1986 Nov;41(11):775-6. PubMed PMID: 3562509. 5: Taylor JR, Halprin KM, Levine V, Aoyagi T. Mechlorethamine hydrochloride solutions and ointment. Prolonged stability and biological activity. Arch Dermatol. 1980 Jul;116(7):783-5. PubMed PMID: 7396542. 6: Leshaw S, Simon RS, Bear RL. Failure to induce tolerance to mechlorethamine hydrochloride. Arch Dermatol. 1977 Oct;113(10):1406-8. PubMed PMID: 911169. 7: Clough JD. Acute systemic lupus erythematosus in IgA deficiency. Mechlorethamine hydrochloride therapy. Cleve Clin Q. 1975 Winter;42(4):327-34. PubMed PMID: 1082387. 8: Van Scott EJ. Complete regressions of mycosis fungoides with topical mechlorethamine hydrochloride. JAMA. 1972 Nov 27;222(9):1172. PubMed PMID: 4678061. 9: Papp RH, Hawkins HB, Share NN, Wang SC. Emesis induced by the intracerebroventricular administration of hydergine and mechlorethamine hydrochloride. J Pharmacol Exp Ther. 1966 Nov;154(2):333-8. PubMed PMID: 4958820. 10: CAMPBELL WG Jr, BERRY SR. LESIONS IN SUBSYNOVIAL TISSUE. CHANGES IN RABBITS AFTER INTRA-ARTICULAR INJECTIONS OF MECHLORETHAMINE HYDROCHLORIDE ALONE AND TOGETHER WITH AN ADRENOCORTICAL STEROID. Arch Pathol. 1965 Jan;79:7-13. PubMed PMID: 14226032. |
PubChem Compound | 5935 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume